

Core Pharmacodynamics of Linetastine

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Compound Focus: Linetastine

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Linetastine (also known as TMK-688) is characterized by a dual mechanism of action, functioning as both a **5-lipoxygenase (5-LOX) inhibitor** and a **histamine receptor antagonist** [1] [2] [3]. This combination is responsible for its investigated use in conditions like asthma, atherosclerosis, and peptic ulcers [1] [2].

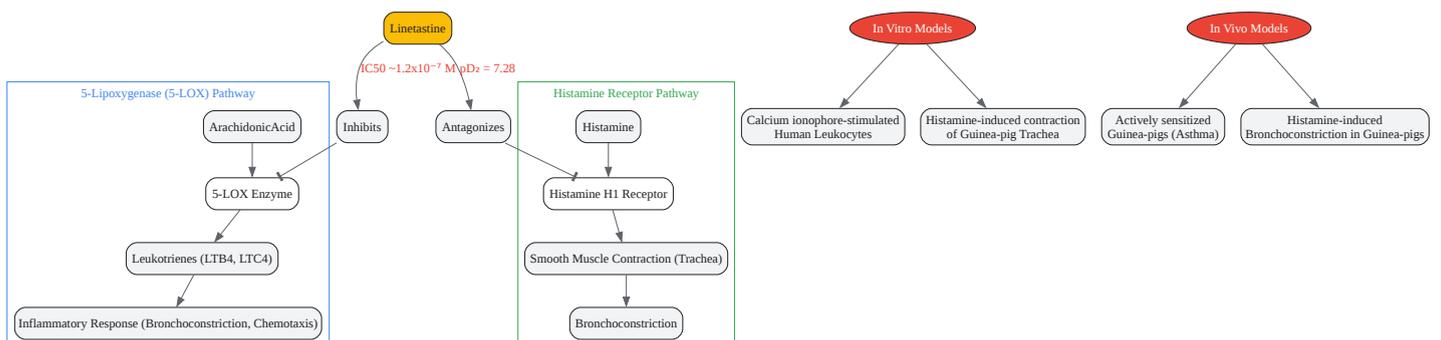
The table below summarizes the key quantitative data from foundational studies:

| Pharmacodynamic Aspect | Experimental System | Result / Value | Comparative Agent (Azelastine) |
|---|---------------------------------------|--------------------------------------|----------------------------------|
| 5-LOX Inhibition (LTB ₄) | Human leukocytes (IC ₅₀) | 1.2 x 10 ⁻⁷ mol/L [3] | > 1 x 10 ⁻⁵ mol/L [3] |
| 5-LOX Inhibition (LTC ₄) | Human leukocytes (IC ₅₀) | 1.5 x 10 ⁻⁷ mol/L [3] | > 1 x 10 ⁻⁵ mol/L [3] |
| Active Metabolite (TMK777) LTB ₄ | Human leukocytes (IC ₅₀) | 8.6 x 10 ⁻⁸ mol/L [3] | Not applicable |
| Histamine Receptor Antagonism | Guinea-pig trachea (pD ₂) | 7.28 [3] | 8.07 [3] |
| In Vivo Efficacy (Leukotriene) | Actively sensitized guinea-pigs | 1-10 mg/kg (p.o.), >16h duration [3] | 10 mg/kg had no effect [3] |

| Pharmacodynamic Aspect | Experimental System | Result / Value | Comparative Agent (Azelastine) |
|--|---------------------|--------------------------------------|----------------------------------|
| In Vivo Efficacy (Bronchoconstriction) | Guinea-pigs | 1-10 mg/kg (p.o.), >24h duration [3] | 0.32 mg/kg (p.o.) was active [3] |

Experimental Workflow & Mechanism of Action

The primary studies on **linetastine** employed a standard pharmacological approach to establish its dual activity. The following diagram illustrates the logical workflow and key signaling pathways involved in these experiments.



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The diagram above shows how **linetastine's** dual mechanism was tested. Key experimental systems included:

- **In Vitro Assays:** The 5-LOX inhibitory activity was confirmed by measuring the inhibition of leukotriene (LTB₄ and LTC₄) release from **calcium ionophore-stimulated human peripheral leukocytes** [3]. The antihistamine activity was determined by its ability to inhibit **histamine-induced contraction of isolated guinea-pig tracheal strips** [3].
- **In Vivo Models:** The compound's efficacy was demonstrated in **actively sensitized guinea-pigs**, where oral administration inhibited the increase in lung leukotrienes during a late asthmatic response. It also dose-dependently inhibited **histamine-induced bronchoconstriction** in guinea-pigs [3].

Important Limitations and Status

It is crucial for researchers to note that **linetastine has been discontinued from clinical development** for all listed indications, including asthma, allergic rhinitis, and atherosclerosis [1]. The most recent information update found in the search results was from **2007** [1], and the key pharmacodynamic study was published in **1996** [3]. Therefore, the available data is not current, and its clinical relevance is limited to historical and mechanistic understanding.

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References

1. - AdisInsight Linetastine [adis.springer.com]
2. | Histamine Receptor | LTR | Lipoxygenase | TargetMol Linetastine [targetmol.com]
3. 5-Lipoxygenase inhibitory and antihistamine activities of linetastine [pubmed.ncbi.nlm.nih.gov]

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